1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]
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Overview
Description
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] is a complex organic compound with the molecular formula C(9)H({10})N(_2). This compound features a unique spiro structure, where a cyclopropane ring is fused to a pyrrolo[2,3-C]pyridine moiety. The spiro configuration imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, a series of reactions including cyclopropanation and subsequent cyclization can yield the desired spiro compound. Typical reaction conditions might involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH(_4)) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides with a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated spiro compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can be compared with other spiro compounds, such as:
Spiro[cyclopropane-1,3’-indoline]: Another spiro compound with a cyclopropane ring fused to an indoline moiety, used in similar synthetic applications.
Spiro[cyclopropane-1,3’-pyrrolidine]: Features a cyclopropane ring fused to a pyrrolidine ring, often studied for its biological activity.
This detailed overview provides a comprehensive understanding of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine], covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclopropane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-4-10-5-8-7(1)9(2-3-9)6-11-8/h1,4-5,11H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJJXEHXIOHBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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